9-((2-(Diethylamino)ethyl)thio)acridin-3-amine
Overview
Description
This compound is known for its vibrant yellow color and its ability to bind to nucleic acids, making it useful in biological staining and fluorescence microscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine typically involves the reaction of acridine derivatives with diethylaminoethylthiol. The process generally includes the following steps:
Nitration: Acridine is nitrated to form 3-nitroacridine.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoacridine.
Thioether Formation: 3-aminoacridine is then reacted with diethylaminoethylthiol under basic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acridine derivatives .
Scientific Research Applications
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in staining nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism by which 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine exerts its effects involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to various biological effects. The compound targets nucleic acids and can interfere with processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another fluorescent dye used for nucleic acid staining.
Proflavine: An acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
9-((2-(Diethylamino)ethyl)thio)acridin-3-amine is unique due to its specific chemical structure, which imparts distinct fluorescence properties and binding affinity for nucleic acids. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
9-[2-(diethylamino)ethylsulfanyl]acridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-22(4-2)11-12-23-19-15-7-5-6-8-17(15)21-18-13-14(20)9-10-16(18)19/h5-10,13H,3-4,11-12,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUOIXZUNWXZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156243 | |
Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129821-07-4 | |
Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-9-(diethylaminoethylthio)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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